molecular formula C14H10FNO3 B1613753 4-Fluoro-3-methyl-4'-nitrobenzophenone CAS No. 760192-96-9

4-Fluoro-3-methyl-4'-nitrobenzophenone

Cat. No.: B1613753
CAS No.: 760192-96-9
M. Wt: 259.23 g/mol
InChI Key: ZRIDZCNDZSXRSY-UHFFFAOYSA-N
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Description

Significance and Research Context of Substituted Benzophenones in Chemical Sciences

Substituted benzophenones are a class of aromatic ketones that serve as a versatile scaffold in numerous scientific disciplines. Their rigid diarylketone core can be functionalized with a wide array of substituents, allowing for the fine-tuning of their chemical and physical properties. This adaptability has led to their use in medicinal chemistry, polymer science, and materials science. In medicinal chemistry, the benzophenone (B1666685) framework is a common feature in pharmacologically active molecules. The nature and position of substituents on the phenyl rings can dramatically influence biological activity.

In materials science, benzophenone derivatives are widely recognized as efficient photoinitiators for UV-curing processes in inks, coatings, and adhesives. Upon UV irradiation, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a polymerizable species, initiating a free-radical polymerization.

Overview of Advanced Research Trajectories for 4-Fluoro-3-methyl-4'-nitrobenzophenone and Related Analogues

While specific research on this compound is scarce, studies on analogous compounds provide insight into potential research directions. For example, the presence of a nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule, making it a candidate for applications in nonlinear optics or as an intermediate in the synthesis of dyes and pharmaceuticals. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can impact crystal packing and molecular conformation.

Research into related nitro-substituted benzophenones often focuses on their synthesis and biological evaluation. For instance, derivatives of 3-methyl-4-nitrobenzoate have been investigated for their antifungal properties. It is plausible that this compound could be a target for similar biological screening programs.

A patent for a complex cyclopropane-1,1-dicarboxamide derivative containing a fluorophenyl group suggests the use of related structures in the development of protein kinase inhibitors for cancer treatment. This highlights a potential, albeit complex, trajectory for the application of this structural motif.

Influence of Molecular Architecture on Reactivity and Supramolecular Assembly

The specific arrangement of substituents in this compound—a fluorine and methyl group on one phenyl ring and a nitro group on the other—is expected to create a unique electronic and steric profile. The fluorine atom at the 4-position and the methyl group at the 3-position on one ring, combined with the nitro group at the 4'-position on the second ring, would likely lead to distinct reactivity at each aromatic ring.

The presence of both fluorine and nitro groups can significantly influence supramolecular assembly. Studies on co-crystals of fluorinated and nitrated phenylenediamines with crown ethers have shown that the interplay between N–H⋯O (nitro) hydrogen bonds and other non-covalent interactions dictates the stoichiometry and dimensionality of the resulting supramolecular structures. It is conceivable that this compound could participate in similar halogen and hydrogen bonding interactions, leading to predictable and potentially useful crystal engineering applications. The combination of a halogen bond donor (fluorine) and a hydrogen bond acceptor (nitro group) within the same molecule offers intriguing possibilities for designing self-assembling systems.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, data tables for this compound cannot be generated. However, for illustrative purposes, a table of related compounds and their reported properties is provided below.

Table 1: Physicochemical Properties of Related Benzophenone Derivatives

Compound Name CAS Number Molecular Formula Application/Research Focus
3-Methyl-4'-nitrobenzophenone 131822-45-2 C₁₄H₁₁NO₃ Chemical intermediate
4-Fluoro-4'-nitrobenzophenone 2195-47-3 C₁₃H₈FNO₃ Chemical intermediate

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-Methyl-4'-nitrobenzophenone
4-Fluoro-4'-nitrobenzophenone
N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(6-3-10)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIDZCNDZSXRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641549
Record name (4-Fluoro-3-methylphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-96-9
Record name (4-Fluoro-3-methylphenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies

Established Synthetic Routes to 4-Fluoro-3-methyl-4'-nitrobenzophenone and its Precursors

The creation of the target molecule is not typically a single-step process but rather a culmination of reactions designed to build the carbon skeleton and install the required functional groups in the correct positions.

The Friedel-Crafts acylation is a cornerstone of benzophenone (B1666685) synthesis. acgpubs.orgacs.org This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.org For the synthesis of this compound, the most direct Friedel-Crafts approach involves the acylation of 2-fluorotoluene (B1218778) with 4-nitrobenzoyl chloride, using a catalyst such as aluminum chloride (AlCl₃). libretexts.orgchegg.com

The reaction proceeds via the formation of a highly electrophilic acylium ion from the 4-nitrobenzoyl chloride and the Lewis acid. This electrophile then attacks the electron-rich aromatic ring of 2-fluorotoluene. The choice of solvent is critical, with common options being 1,2-dichloroethane (B1671644) or carbon disulfide. rsc.org The reaction mixture is typically heated to facilitate the transformation. libretexts.org A significant challenge in this approach is controlling the position of acylation on the 2-fluorotoluene ring, a topic addressed in the regioselectivity section.

Table 1: Representative Conditions for Friedel-Crafts Acylation

Aromatic Substrate Acylating Agent Catalyst Solvent Temperature Product Ref.
Benzene (B151609) Ethanoyl chloride AlCl₃ - 60°C Phenylethanone libretexts.org
Toluene Acyl Halides AlCl₃ Dichloroethane Varies 4-Methylbenzophenone acs.org
Anisole Acetic anhydride FeCl₃·6H₂O TAAIL 60°C Acetanisole beilstein-journals.orgnih.gov
Naphthalene Acetyl chloride AlCl₃ 1,2-Dichloroethane Varies Acetylnaphthalene rsc.org

Modern synthetic chemistry has increasingly relied on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. manchester.ac.uk The Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple organoboron compounds with organic halides, is a prominent example. mdpi.commdpi.comtcichemicals.com

One potential Suzuki route to a benzophenone core involves the carbonylative coupling of an aryl halide and an arylboronic acid under a carbon monoxide atmosphere. A more common and direct method is the coupling of an acyl chloride with an organoboron reagent. chemicalbook.com For the target molecule, this could involve the reaction of 4-nitrobenzoyl chloride with (4-fluoro-3-methylphenyl)boronic acid. This reaction is mediated by a palladium catalyst, often with specialized phosphine (B1218219) ligands, and a base. This approach offers an alternative to Friedel-Crafts acylation and can sometimes provide better control over regioselectivity, as the positions of the coupling partners are predefined. mdpi.com Other cross-coupling reactions, such as those involving organozinc or organotin reagents (Negishi and Stille couplings, respectively), can also be employed for the formation of the ketone linkage.

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying aromatic rings, particularly those bearing fluorine atoms and strong electron-withdrawing groups. nih.gov In SNAr, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. masterorganicchemistry.com

While the target molecule this compound is the product of synthesis, SNAr principles are highly relevant to the chemistry of fluorinated aromatics. The fluorine atom is highly electronegative, making it an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens. masterorganicchemistry.comresearchgate.net This reactivity can be exploited in several ways:

Precursor Synthesis: SNAr can be used to synthesize precursors. For instance, a difluorinated benzophenone could undergo a selective, regiocontrolled substitution with a methyl-containing nucleophile. nih.gov

Derivatization: Fluorinated benzophenones can be readily modified using SNAr. For example, reacting a polyfluorinated benzophenone with various nucleophiles (amines, alkoxides) allows for the creation of a library of derivatives. nih.govresearchgate.net Studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that the fluorine atom can be selectively displaced by various nucleophiles. beilstein-journals.org

Mechanism: The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups. masterorganicchemistry.com The high electronegativity of fluorine accelerates the initial nucleophilic attack, which is typically the rate-determining step. masterorganicchemistry.comnih.gov

Functional group interconversion (FGI) is a fundamental strategy in multi-step synthesis where one functional group is converted into another. ub.edunumberanalytics.comsolubilityofthings.com This is often necessary when a desired functional group is incompatible with certain reaction conditions or when it needs to be introduced at a specific stage.

Nitration: Introducing the nitro group is a critical step. While direct nitration of 4-fluoro-3-methylbenzophenone might seem plausible, it is problematic. The benzoyl group is a deactivating meta-director. Therefore, nitrating the benzophenone would direct the incoming nitro group to the 3'-position, not the desired 4'-position. The correct strategy is to use a starting material that already contains the nitro group, such as 4-nitrobenzoyl chloride or 4-nitrophenylboronic acid, for Friedel-Crafts or cross-coupling reactions, respectively. google.com

Esterification: This reaction is often used to protect a carboxylic acid or to convert it into a more reactive derivative. For example, 4-fluoro-3-nitrobenzoic acid can be converted to its methyl ester, methyl 4-fluoro-3-nitrobenzoate, by reacting it with methanol (B129727) and a catalytic amount of sulfuric acid. echemi.com This ester could then be used in subsequent synthetic steps.

Reduction: While not used to form the final product, reduction is a key FGI. For example, esters can be selectively reduced to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H). fiveable.me This aldehyde could then be a precursor in a Grignard-type reaction to build the benzophenone skeleton. mdpi.com

Control of Regioselectivity and Stereoselectivity in Complex Benzophenone Derivatives

Regioselectivity: The control of regioselectivity is paramount in the synthesis of this compound, especially during the Friedel-Crafts acylation of 2-fluorotoluene. The orientation of the incoming electrophile (the 4-nitrobenzoyl group) is directed by the substituents already present on the ring: the methyl group (-CH₃) and the fluorine atom (-F).

Both the methyl group and the fluorine atom are ortho-, para-directors due to their ability to donate electron density to the ring via hyperconjugation and resonance, respectively, stabilizing the carbocation intermediate (the sigma complex). acs.org

In 2-fluorotoluene, the methyl group (at C1) directs to positions 2, 4, and 6. The fluorine atom (at C2) directs to positions 1, 3, and 5.

The likely positions for acylation are C4 and C6, which are para to the methyl and fluorine groups, respectively. Acylation at C4 is often favored due to a combination of electronic and steric factors. The para position is generally less sterically hindered than the ortho position. libretexts.org While the fluorine at C2 has a strong inductive withdrawing effect, its resonance-donating effect activates the para position (C6). However, acylation often favors the position para to the strongest activating group, which is typically the methyl group. Thus, the formation of this compound (acylation at C4 relative to the methyl group) is a highly probable outcome. The use of bulky Lewis acids can further enhance selectivity for the less hindered para position. acgpubs.orgacs.org

Stereoselectivity: Stereoselectivity is generally not a concern in the synthesis of this compound itself. The molecule is achiral and lacks stereocenters. The benzophenone core is trigonal planar around the carbonyl carbon, and while rotation around the aryl-carbonyl bonds exists, it does not lead to stable, isolable atropisomers in this case due to the lack of bulky ortho-substituents that would hinder rotation. researchgate.net Stereoselectivity would become a critical consideration if chiral auxiliaries were used or if subsequent reactions introduced a chiral center elsewhere in the molecule.

Development of Sustainable and Efficient Synthetic Protocols

There is a significant drive in modern chemistry to develop more sustainable and efficient synthetic methods, often referred to as "green chemistry." youtube.com This applies to the synthesis of benzophenones as well. Key areas of improvement include:

Catalyst Replacement: Traditional Friedel-Crafts reactions often use stoichiometric amounts of AlCl₃, which generates significant acidic waste. Research has focused on developing reusable, solid acid catalysts like zeolites or supported metal oxides (e.g., SnO₂) that can promote the reaction under heterogeneous conditions, simplifying product purification and reducing waste. acs.org Ionic liquids have also been explored as both solvents and catalysts that can be recycled. beilstein-journals.orgnih.gov

Solvent Choice: Replacing hazardous chlorinated solvents like dichloroethane with more environmentally benign alternatives is a major goal. tandfonline.com In some cases, reactions can be run under solvent-free conditions, which is ideal from a green chemistry perspective. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial. Cross-coupling reactions often have high atom economy. One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can improve efficiency and reduce solvent usage and waste. manchester.ac.uk

Energy Efficiency: The use of microwave irradiation or other non-traditional energy sources can often reduce reaction times dramatically and improve energy efficiency compared to conventional heating.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions Involving Fluoro and Nitro Groups

The presence of both electron-donating (methyl) and electron-withdrawing (fluoro, nitro, carbonyl) groups on the two aromatic rings of 4-Fluoro-3-methyl-4'-nitrobenzophenone gives rise to a nuanced reactivity profile in both electrophilic and nucleophilic aromatic substitution reactions.

Conversely, the ring bearing the nitro group is highly deactivated towards electrophilic attack. The nitro group is a powerful electron-withdrawing group and a meta-director. libretexts.org Therefore, any electrophilic substitution on this ring would be significantly slower and would occur at the meta position relative to the nitro group. The general mechanism for EAS involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this molecule, particularly on the ring activated by the electron-withdrawing nitro group. The fluorine atom on the other ring can also act as a leaving group in SNAr, although the nitro-substituted ring is significantly more susceptible to nucleophilic attack. The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the leaving group. rsc.org In some cases, particularly with unactivated aryl halides, a concerted SNAr mechanism may be operative. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes
Substituent (Y) on Benzene (B151609) RingReaction% Ortho Product% Meta Product% Para ProductReference
–CH₃Nitration63334 libretexts.org
–FNitration13186 libretexts.org
–NO₂Nitration7912 libretexts.org
–COCH₃Nitration26722 libretexts.org

Photochemical Reactivity and Excited State Behavior of Substituted Benzophenones

Benzophenone (B1666685) and its derivatives are well-known for their rich photochemical behavior. Upon absorption of UV light, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). This is followed by a very efficient intersystem crossing (ISC) to the triplet state (T₁). collectionscanada.gc.ca The triplet state is relatively long-lived and is responsible for most of the photochemical reactions of benzophenones. collectionscanada.gc.ca

The photochemistry of this compound will be influenced by its substituents. The benzophenone core acts as a chromophore, and the substituents can modulate the energies of the excited states and the efficiency of photochemical processes. The primary photochemical reaction for many benzophenones is photoreduction through hydrogen abstraction from a suitable donor, leading to the formation of a ketyl radical. collectionscanada.gc.cabgsu.edu

The nitro group can also participate in photochemical reactions. Nitroaromatic compounds can undergo photoreduction, and the presence of the benzophenone moiety could lead to intramolecular hydrogen abstraction or other complex photochemical pathways. The excited state behavior of substituted benzophenones is a subject of ongoing research, with studies focusing on aspects like intramolecular charge transfer (ICT) and the influence of substituent position on the excited-state evolution.

Redox Chemistry of the Nitro Functionality and its Derivatives

The nitro group in this compound is the primary site for redox reactions. Nitroaromatic compounds are known to undergo reduction under both chemical and electrochemical conditions. The reduction of a nitro group typically proceeds in a stepwise manner, involving the formation of a nitroso intermediate, followed by a hydroxylamine, and finally an amine.

The one-electron reduction potential (E¹₇ at pH 7) of the ArNO₂/ArNO₂⁻· couple is a key parameter that determines the ease of the initial reduction step. nih.gov This potential is influenced by the electronic nature of the other substituents on the aromatic ring. Electron-withdrawing groups generally make the reduction potential less negative (i.e., easier to reduce), while electron-donating groups have the opposite effect. The redox potentials for a range of nitroaromatic compounds have been determined using techniques like pulse radiolysis and cyclic voltammetry. researchgate.netacs.org For instance, the one-electron reduction potentials of various nitroaromatic compounds span a range, indicating the significant influence of the molecular structure on their redox properties. acs.orgtandfonline.com It is expected that the presence of the electron-withdrawing benzoyl group would make the nitro group in this compound easier to reduce compared to nitrobenzene (B124822) itself.

The redox chemistry of nitroaromatic compounds is crucial in various fields, including environmental science, where it governs their fate and transport, and in medicinal chemistry, where it can be exploited for the design of hypoxia-selective drugs. nih.govdtic.mil

Table 2: One-Electron Reduction Potentials of Selected Nitroaromatic Compounds
CompoundE¹₇ (V vs. NHE)Reference
4-Nitropyridine-0.19 acs.org
Nitrobenzene-0.486 nih.gov
2-Methyl-5-nitroimidazole-0.54 acs.org
Metronidazole-0.645 researchgate.net

Cascade and Tandem Reactions for Complex Molecular Synthesis

Cascade and tandem reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. rsc.org The functional groups present in this compound offer potential for its use in such reaction sequences.

For instance, a nucleophilic aromatic substitution on the nitro-activated ring could be followed by a subsequent transformation of the newly introduced functional group or the ketone moiety. The ketone itself can be a handle for various reactions, such as aldol (B89426) condensations, Wittig reactions, or reductions. The nitro group can be reduced to an amine, which can then participate in a variety of bond-forming reactions.

While specific examples of cascade or tandem reactions starting from this compound are not extensively documented in the literature, the principles of tandem reaction design suggest its potential as a versatile building block. liberty.edu The strategic combination of the reactivity of its different functional groups could enable the efficient synthesis of more complex molecular architectures. For example, substituted benzophenones have been utilized in the synthesis of various heterocyclic compounds and as photosensitizers in dual catalytic systems. rsc.orgnih.govd-nb.info

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed map of the atomic connectivity can be constructed.

¹H, ¹³C, and ¹⁹F NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings. The protons on the 4-fluoro-3-methylphenyl ring would be influenced by the electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, fluorine atom. The protons on the 4-nitrophenyl ring would be shifted downfield due to the strong electron-withdrawing effect of the nitro group. The methyl protons would appear as a singlet in the upfield region.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon would be expected to have a characteristic downfield chemical shift. The carbon atoms attached to the fluorine and nitro groups, as well as the methyl-substituted carbon, would also exhibit predictable shifts based on established substituent effects.

The ¹⁹F NMR spectrum would show a signal for the single fluorine atom, and its coupling with neighboring protons could provide further structural confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

To unambiguously assign the proton and carbon signals and to establish the connectivity of the molecular framework, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal the correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic rings.

HSQC: This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC: This experiment would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the two aromatic rings and the carbonyl group.

Unfortunately, specific experimental 2D NMR data for 4-Fluoro-3-methyl-4'-nitrobenzophenone are not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for determining the molecular weight and studying the fragmentation pattern of a compound. While specific experimental GC-MS data for this compound is not available, a theoretical fragmentation pattern can be predicted. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl cations and other substituted aromatic fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

The C=O (carbonyl) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

The C-F (carbon-fluorine) stretching vibration.

The N-O (nitro group) symmetric and asymmetric stretching vibrations.

The C-H stretching and bending vibrations of the aromatic rings and the methyl group.

The C=C stretching vibrations of the aromatic rings.

Specific experimental IR and Raman data for this compound are not found in the surveyed literature.

Electronic Absorption and Emission Spectroscopy for Photophysical Parameter Determination

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to study the electronic transitions within a molecule and determine its photophysical properties. Benzophenone (B1666685) and its derivatives are known for their interesting photophysical behavior. nih.govacs.orgmdpi.com The UV-Vis absorption spectrum of this compound would likely exhibit absorption bands corresponding to π-π* and n-π* transitions within the aromatic and carbonyl chromophores. The substituents on the benzophenone core would influence the position and intensity of these bands. acs.org The emission properties, such as fluorescence and phosphorescence quantum yields and lifetimes, would provide insights into the excited state dynamics of the molecule. However, no specific experimental photophysical data for this compound has been reported in the available literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of molecules. prensipjournals.com

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of substituted benzophenones. scialert.netresearchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can accurately predict the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. chemrxiv.orgchemrxiv.org

For 4-Fluoro-3-methyl-4'-nitrobenzophenone, the key geometrical parameters of interest are the twist angles of the two phenyl rings relative to the plane of the carbonyl group. These angles are influenced by the steric and electronic effects of the substituents. researchgate.net The presence of the methyl group at the 3-position and the nitro group at the 4'-position will significantly impact the conformation and, consequently, the electronic properties.

Table 1: Representative Calculated Ground State Properties for a Substituted Benzophenone (B1666685) using DFT

Property Calculated Value
Total Energy Value in Hartrees
Dipole Moment Value in Debye
Phenyl Ring 1 Twist Angle Degrees
Phenyl Ring 2 Twist Angle Degrees

Note: This table is illustrative and shows the type of data obtained from DFT calculations for a substituted benzophenone. The exact values for this compound would require a specific calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.govyoutube.com The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and reactivity. chalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenyl ring, while the LUMO is anticipated to be centered on the electron-deficient 4'-nitrophenyl ring and the carbonyl group. researchgate.net This separation of frontier orbitals is characteristic of "push-pull" systems and influences their photophysical properties.

Table 2: Representative Frontier Orbital Energies and Related Parameters for a Substituted Benzophenone

Parameter Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value
Ionization Potential Value
Electron Affinity Value

Note: This table illustrates typical data from a molecular orbital analysis. The specific values for this compound would need to be calculated.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with solvent molecules. aip.orgresearchgate.net For this compound, MD simulations can reveal the preferred conformations in different solvents and the timescale of conformational transitions. This is particularly important for understanding how the solvent environment affects the molecule's properties and reactivity. aip.org

Computational Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational methods can be used to predict the reactivity of this compound towards various reagents. By mapping the molecular electrostatic potential (MEP), one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.tr This information is invaluable for predicting the sites of electrophilic and nucleophilic attack. Furthermore, computational modeling can elucidate potential reaction pathways and transition states, providing insights into reaction mechanisms and selectivity.

In Silico Design and Screening of Novel Benzophenone Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel benzophenone derivatives with tailored properties. nih.govresearchgate.net By systematically modifying the substituents on the benzophenone scaffold and computationally evaluating their electronic and structural properties, it is possible to screen for candidates with enhanced photoinitiating capabilities, specific biological activities, or other desired characteristics. nih.govmdpi.comresearchgate.net This virtual screening approach can significantly accelerate the discovery and development of new functional molecules. japsonline.com

Scientific Data Unavailable for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research articles or crystallographic data were found for the compound This compound . Consequently, the detailed analysis of its crystal structure, intermolecular interactions, and crystal engineering principles, as requested in the outline, cannot be provided at this time.

The investigation included targeted searches for single-crystal X-ray diffraction studies, analyses of supramolecular chemistry, and entries in the Cambridge Structural Database (CSD) for this specific molecule. However, these searches did not yield any publications containing the necessary experimental data to fulfill the requirements of the requested article.

While information on structurally similar compounds, such as other substituted benzophenones, is available, the strict focus on "this compound" prevents the inclusion of data from these other molecules. The generation of scientifically accurate content for the specified sections is entirely dependent on the existence of experimental structural determination and analysis, which appears to be absent from the current body of scientific literature.

Therefore, the following sections and subsections of the proposed article remain unaddressed due to the lack of available data:

Crystallography and Intermolecular Interactions in the Solid State

Crystal Engineering Principles for Rational Design of Crystalline Materials

Control over Crystal Packing and Formation of Supramolecular Assemblies

Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field of chemical crystallography would be necessary to provide the detailed information sought.

Polymorphism and Pseudopolymorphism: Formation and Interconversion

There is no data in the refereed scientific literature describing the existence of polymorphs or pseudopolymorphs for 4-Fluoro-3-methyl-4'-nitrobenzophenone. The study of polymorphism requires extensive screening of crystallization conditions (e.g., different solvents, temperatures, and saturation levels) to identify whether a molecule can pack in multiple, distinct crystal lattices. Without such experimental studies, no information is available on the formation or potential interconversion of different solid forms of this compound.

Influence of External Stimuli (e.g., Pressure, Temperature) on Molecular Packing and Crystal Structure

No experimental studies have been published regarding the effects of external stimuli, such as pressure or temperature, on the crystal structure of this compound. Research on other benzophenone (B1666685) derivatives shows that pressure can induce phase transitions and alter molecular conformations, but these results are compound-specific. nih.govmdpi.com A dedicated high-pressure or variable-temperature X-ray diffraction study would be necessary to determine how the molecular packing and unit cell of this compound respond to these variables.

Application of Crystallographic Databases for Interaction Analysis (e.g., CSD-Enterprise)

An analysis of the Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, reveals no entries for this compound. Consequently, an analysis of its specific intermolecular interactions using tools like CSD-Enterprise is not possible. Such an analysis would depend on a deposited crystal information file (CIF) from a prior single-crystal X-ray diffraction experiment. While the CSD is a powerful tool for comparing interaction motifs across families of compounds, its application for a novel structure is predicated on the existence of that structure's determined coordinates. nih.gov

Derivatives, Analogues, and Advanced Building Block Applications in Research

Synthesis and Characterization of Novel Functionalized Derivatives of 4-Fluoro-3-methyl-4'-nitrobenzophenone

The functional groups present in this compound offer multiple avenues for the synthesis of novel derivatives. The reactivity of each site can be selectively targeted to introduce new functionalities, leading to a diverse library of compounds with tailored properties.

The primary reactive sites for derivatization include:

The Nitro Group: The nitro group is readily reducible to an amino group. This transformation is a gateway to a vast array of further functionalization, including diazotization reactions, amide and sulfonamide formation, and the synthesis of various heterocyclic systems.

The Fluoro Group: The fluorine atom, activated by the para-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to create new derivatives. For instance, the reaction with various amines can lead to the formation of corresponding N-substituted aminobenzophenones. mdpi.com

The Methyl Group: The methyl group can undergo oxidation to a carboxylic acid or be halogenated to introduce further reactive handles.

The Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol or serve as a point for the construction of larger molecules through reactions like the Wittig reaction.

The characterization of these novel derivatives would typically involve a combination of spectroscopic techniques to confirm their structures.

Table 1: Potential Reactions for Derivatization of this compound

Reactive SiteReagents and ConditionsPotential Product
Nitro GroupSnCl₂/HCl or H₂/Pd-C4'-Amino-4-fluoro-3-methylbenzophenone
Fluoro GroupR-NH₂ (various amines), K₂CO₃, DMSO4'-(Substituted-amino)-3-methyl-4'-nitrobenzophenone
Methyl GroupKMnO₄, heat4-Carboxy-4'-nitrobenzophenone
Carbonyl GroupNaBH₄, MeOH(4-Fluoro-3-methylphenyl)(4-nitrophenyl)methanol

Applications in Advanced Organic Synthesis as Building Blocks

The inherent functionality of this compound makes it a valuable building block for the synthesis of more complex molecular architectures.

The derivatives of this compound, particularly the amino derivative, are key precursors for the synthesis of various heterocyclic compounds. For example, the corresponding diamine, obtained after reduction of the nitro group and potential amination at the fluoro-substituted ring, could be used in condensation reactions with dicarbonyl compounds to form benzodiazepines or other fused heterocycles. The presence of the benzophenone (B1666685) scaffold itself is significant in medicinal chemistry, and modifications can lead to a variety of biologically active molecules. The α-nitro ketone moiety, in a broader sense, can act as both an electrophile and a nucleophile, enabling the synthesis of substituted tetrahydrofurans and tetrahydrothiophenes.

The tailored electronic and steric properties of this compound and its derivatives make them suitable as intermediates in the synthesis of specialty reagents and ligands. The benzophenone core is a known chromophore, and by introducing specific functional groups, it is possible to design photoactive reagents for various applications, such as photolabeling in biological systems. The synthesis of ligands for metal catalysis is another area of interest, where the specific substitution pattern can influence the electronic properties and coordination behavior of the resulting ligand.

Research in Material Science Applications

The unique combination of functional groups in this compound suggests its potential utility in the development of advanced materials with specific optical and electronic properties.

Benzophenone derivatives have been explored as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). acs.org The benzophenone core can act as a triplet sensitizer, and the substituents on the phenyl rings play a crucial role in tuning the material's thermal, electrochemical, and photophysical properties. The electron-deficient nature of the benzophenone core, enhanced by the nitro group, combined with the potential for introducing electron-donating groups through derivatization, could lead to molecules with small singlet-triplet energy gaps (ΔEST), a key feature for thermally activated delayed fluorescence (TADF) emitters. mdpi.com The twisted geometry of benzophenone derivatives can also help in reducing intermolecular interactions and self-quenching effects in the solid state. mdpi.com The nitro-substituted π-electronic systems are known for their unique electronic and optical properties. mdpi.com

Table 2: Potential Roles of Functional Groups in Optoelectronic Materials

Functional GroupPotential Influence on Material Properties
Benzophenone CoreHigh triplet energy, good thermal stability
Nitro GroupElectron-withdrawing, can enhance electron transport
Fluoro GroupCan improve thermal and oxidative stability
Methyl GroupElectron-donating, can influence solubility and morphology

Benzophenones are widely used as photoinitiators for UV curing of coatings and polymers. google.com Upon UV irradiation, the benzophenone moiety can abstract a hydrogen atom from a polymer backbone, leading to cross-linking and the formation of a stable polymer network. mdpi.com It is plausible that this compound could be incorporated into polymer chains or used as an additive to induce photocrosslinking. The presence of the fluoro group could also enhance the durability and chemical resistance of the resulting polymers and coatings. nih.govresearchgate.net The synthesis of isomeric poly(benzophenone)s has been reported, leading to materials with high thermal stability. dtic.milacs.org By analogy, polymerization of appropriately functionalized derivatives of this compound could lead to novel high-performance polymers.

Photocatalysts and Photoactive Materials Research

The benzophenone core is a well-known chromophore that can absorb UV radiation, leading to the formation of an excited triplet state. nih.govmedicaljournals.se This property is fundamental to its application in photocatalysis and the development of photoactive materials. The substituents on the phenyl rings of this compound are expected to modulate these photophysical properties significantly.

Substituted benzophenones are key building blocks in the design of materials for Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com They can function as host materials or as part of donor-acceptor-donor (D-A-D) emitters. nih.govacs.org The benzophenone moiety often serves as an electron-accepting core. nih.gov In the case of this compound, the strongly electron-withdrawing nitro group (-NO₂) would enhance its acceptor character, a desirable trait for creating materials with efficient intramolecular charge transfer (CT) states. acs.org The fluorine and methyl groups can also influence the electronic structure and physical properties of the molecule.

The high intersystem crossing (ISC) efficiency of the benzophenone unit makes it a compelling candidate for developing thermally activated delayed fluorescent (TADF) emitters. nih.gov TADF materials can harvest both singlet and triplet excitons, leading to high external quantum efficiencies in OLEDs. nih.gov The specific substitution pattern of this compound could be investigated to fine-tune the energy levels of the singlet and triplet states (ΔEST) to optimize TADF performance. nih.gov

Furthermore, benzophenone and its derivatives are utilized as photoinitiators in polymerization reactions. researchgate.net Upon UV irradiation, they can abstract a hydrogen atom from a suitable donor, generating radicals that initiate polymerization. The substituents on this compound would affect its absorption spectrum and the reactivity of its excited state, potentially allowing for the development of photoinitiators with tailored properties.

Table 1: Potential Photophysical Properties of Substituted Benzophenones for Photoactive Materials

PropertyInfluence of SubstituentsRelevance to this compound
Absorption Spectrum Electron-donating groups can cause a red-shift, while electron-withdrawing groups can also influence absorption bands.The nitro group is a strong auxochrome and chromophore which would likely shift the absorption maximum.
Intersystem Crossing (ISC) Generally high for benzophenones. Substituents can modulate the rate and efficiency.Expected to have a high ISC rate, making it a candidate for applications requiring triplet state formation.
Triplet State Energy (ET) Can be tuned by the electronic nature of the substituents.The combination of fluoro, methyl, and nitro groups would result in a specific ET, important for energy transfer in photocatalysis.
Electron Affinity Increased by electron-withdrawing groups.The nitro group significantly increases the electron affinity, making it a good electron acceptor in D-A systems. acs.org

Exploration as a Model Compound in Fundamental Chemical Research

The unique substitution pattern of this compound makes it an interesting model compound for fundamental studies in organic chemistry, particularly in the areas of regioselective reactions and the electronic effects of substituents.

Studies on Regioselective Functionalization and Fluorination Techniques

The presence of multiple, distinct substituents on the two aromatic rings provides a platform for studying the regioselectivity of further chemical transformations. For instance, the fluorine atom is a versatile functional group that can be targeted in nucleophilic aromatic substitution (SNAr) reactions. The position of the fluorine atom, activated by the para-nitro group, makes it susceptible to displacement by various nucleophiles.

Research into the synthesis of fluorinated benzophenones often involves multi-step processes where regioselectivity is key. mq.edu.auku.edu The synthesis of this compound itself would likely involve a Friedel-Crafts acylation or a Suzuki coupling reaction, where controlling the regiochemistry is crucial. chemicalbook.com

Moreover, this compound could serve as a substrate to explore new fluorination techniques. The introduction of fluorine into organic molecules can profoundly alter their properties, and developing methods for regioselective fluorination is an active area of research. numberanalytics.com Using this compound, chemists could investigate late-stage functionalization reactions, where a C-H bond is selectively converted to a C-F bond.

Investigation of Electronic Effects of Substituents on Aromatic Systems

The combination of an electron-donating group (methyl, -CH₃), a halogen (fluoro, -F), and a strong electron-withdrawing group (nitro, -NO₂) on the benzophenone framework allows for a detailed investigation of substituent effects on the molecule's electronic and photophysical properties.

The electronic effects of substituents on the photophysical properties of benzophenone derivatives are a subject of ongoing study. acs.org The interplay between the electron-donating methyl group and the electron-withdrawing fluorine and nitro groups in this compound would create a complex electronic environment. This would influence the energy of the n-π* and π-π* transitions, the efficiency of intersystem crossing, and the lifetime and reactivity of the excited triplet state. medicaljournals.se

By comparing the spectroscopic and electrochemical data of this compound with simpler, systematically varied analogues, researchers can quantify the electronic contributions of each substituent. This can lead to a deeper understanding of structure-property relationships in complex aromatic systems.

Table 2: Expected Electronic Influence of Substituents in this compound

SubstituentPositionRingElectronic Effect
Fluoro (-F)4AInductively withdrawing, mesomerically donating (weak)
Methyl (-CH₃)3AInductively donating, hyperconjugatively donating
Nitro (-NO₂)4'BStrongly inductively and mesomerically withdrawing

Q & A

How can researchers design a synthetic route for 4-fluoro-3-methyl-4'-nitrobenzophenone?

Level: Basic
Methodological Answer:
A multi-step synthesis can be designed starting from substituted benzophenone precursors. For example:

Nitration : Introduce the nitro group at the 4'-position using nitric acid under controlled低温 conditions (<5°C) to avoid over-nitration or side reactions, as demonstrated in the nitration of 4-chlorobenzophenone .

Functional Group Interconversion : Replace substituents (e.g., chlorine or hydroxyl groups) via nucleophilic substitution or reductive amination. For instance, heating with ammonia in methanol replaces chlorine with an amino group .

Reduction : Use hydrogen gas with a palladium-carbon catalyst to reduce nitro groups to amines if required .

Fluorination/Methylation : Introduce fluorine or methyl groups via electrophilic aromatic substitution or coupling reactions (e.g., Grignard reagents for methyl groups, as seen in the synthesis of carbinol derivatives using 3-CH3C6H4MgBr) .

Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent systems (e.g., methanol, DMF) and temperature for each step.

How can regioselectivity challenges in the nitration of substituted benzophenones be addressed?

Level: Advanced
Methodological Answer:
Regioselectivity in nitration is influenced by electronic and steric effects of substituents. For 4-fluoro-3-methylbenzophenone derivatives:

  • Electron-Withdrawing Groups (EWGs) : The fluorine atom at the 4-position directs nitration to the para position (4'-nitro) due to its meta-directing nature.
  • Steric Hindrance : The 3-methyl group may hinder nitration at adjacent positions, favoring the 4'-nitro isomer .
  • Temperature Control : Lower temperatures (<5°C) minimize kinetic byproducts and enhance selectivity for the desired nitro isomer .
    Validation : Use <sup>1</sup>H/<sup>19</sup>F NMR and HPLC to confirm regiochemistry. Compare melting points with literature data (e.g., 4-fluoro-3-nitrobenzoic acid melts at 93–95°C; deviations suggest impurities or incorrect regiochemistry) .

What analytical techniques are critical for resolving contradictions in spectral data for nitrobenzophenone derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in NMR, IR, or melting points may arise from:

  • Structural Isomerism : Different nitro/fluoro substitution patterns.
  • Purity Issues : Residual solvents or byproducts.
    Resolution Strategies :

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.

X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Comparative Analysis : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook for IR spectra of 4-fluoro-3-nitrobenzoic acid) .

Chromatography : Use preparative HPLC to isolate isomers and analyze individually .

How can side reactions during the synthesis of this compound be minimized?

Level: Advanced
Methodological Answer:
Common side reactions include over-nitration, demethylation, or boronic acid coupling byproducts (e.g., from 4-fluoro-3-methylphenylboronic acid intermediates). Mitigation strategies:

  • Controlled Nitration : Use dilute nitric acid and short reaction times to prevent di-nitration .
  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with acetyl or tert-butyldimethylsilyl (TBS) groups during fluorination .
  • Catalyst Optimization : For reductions, test alternative catalysts (e.g., PtO2 instead of Pd/C) to avoid over-reduction .
    Monitoring : Track byproducts via LC-MS or <sup>19</sup>F NMR, which is sensitive to electronic environment changes .

What are best practices for crystallizing this compound to ensure high purity?

Level: Basic
Methodological Answer:

Solvent Selection : Use mixed solvents (e.g., ethanol/water or dichloromethane/hexane) to balance solubility and polarity.

Slow Cooling : Gradual cooling from reflux promotes large, pure crystals.

Seed Crystals : Add a small amount of pre-purified compound to induce crystallization.

Recrystallization Validation : Confirm purity via melting point (compare with literature values, e.g., 130–132°C for related carbinol derivatives ) and HPLC (≥95% purity).

How should researchers safely handle and store this compound?

Level: Basic
Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent decomposition. Desiccate to avoid hydrolysis of nitro groups .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with reducing agents (risk of explosive nitro group reduction).
  • Spill Management : Neutralize with diluted sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

What mechanistic insights guide the reduction of nitro groups in similar benzophenone derivatives?

Level: Advanced
Methodological Answer:
Nitro group reduction typically follows a stepwise pathway:

Nitroso Intermediate : Partial reduction to nitroso compounds (detectable via UV-Vis at 250–300 nm).

Hydroxylamine Intermediate : Further reduction to hydroxylamine, which may tautomerize or react with solvents.

Amine Formation : Complete reduction to the amine using H2/Pd-C or alternative systems (e.g., Fe/HCl).
Key Variables :

  • Catalyst activity (Pd-C vs. Raney Ni).
  • Solvent polarity (methanol vs. THF) affects intermediate stability .
    Monitoring : Use in situ IR to track nitro group disappearance (NO2 stretch at ~1520 cm<sup>-1</sup>) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.